N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with a methyl-oxadiazole-pyridine moiety. The triazolopyrimidine scaffold is known for its versatility in medicinal and agrochemical applications due to its structural rigidity and hydrogen-bonding capabilities . The unique substitution pattern of this compound includes a 1,2,4-oxadiazole ring linked to a 6-ethoxypyridine group, which may enhance metabolic stability and target-binding specificity compared to simpler analogs.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O3/c1-4-28-13-6-5-12(8-19-13)15-22-14(29-25-15)9-20-17(27)16-23-18-21-10(2)7-11(3)26(18)24-16/h5-8H,4,9H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMVJCLIZYUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN4C(=CC(=NC4=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding and dipole interactions, a common feature of nitrogen-containing heterocyclic compounds.
Biochemical Pathways
Similar compounds have been found to affect various biological processes including metabolism and aging.
Pharmacokinetics
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis methods, and biological activities supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 394.4 g/mol. The compound features multiple functional groups that contribute to its diverse biological activities. The presence of the oxadiazole and triazole moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2034507-22-5 |
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate various reaction conditions and reagents. Common methods include:
- Formation of the oxadiazole ring : Utilizing hydrazides and appropriate carboxylic acids.
- Construction of the triazole structure : Involves cyclization reactions often facilitated by catalysts.
- Final coupling reactions : Merging the synthesized components through amide bond formation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives with oxadiazole and triazole structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacterial strains | Effective against E. coli and S. aureus |
| Fungal strains | Inhibitory effects on Candida species |
The precise mechanism of action remains under investigation; however, preliminary studies suggest that the compound may interact with specific molecular targets such as kinases and receptors involved in cell signaling pathways. This interaction could lead to inhibition of critical cellular processes such as proliferation and survival.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives and found that those incorporating oxadiazole exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to standard treatments.
- Antimicrobial Efficacy Assessment : Research conducted by Pharmaceutical Biology highlighted the broad-spectrum antimicrobial activity of similar compounds in clinical isolates of resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., 5j: 4-nitrophenyl) exhibit higher melting points (~320°C) compared to bromophenyl (5k: ~282°C) or hydroxy-methoxy derivatives (5l: ~250°C), suggesting stronger intermolecular interactions in nitro-substituted compounds .
- Spectroscopic Data : HRMS and NMR spectra for analogs 5a–n confirm their structural integrity. For example, 5j shows a molecular ion peak at m/z 453.1677 (HRMS-ESI), consistent with its molecular formula . The target compound’s ethoxypyridine and oxadiazole groups would likely produce distinct NMR signals (e.g., pyridine protons at δ 8.5–9.0 ppm and oxadiazole-related splitting patterns).
Functional Implications
- Substituent Effects : The 3,4,5-trimethoxyphenyl group in 5a–n is associated with enhanced lipophilicity and membrane permeability, whereas the target’s ethoxypyridine may improve water solubility and π-π stacking interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
